2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a triazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the triazole intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Coupling Reactions: The pyridine and triazole rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF), are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: This compound shares the chlorophenyl and pyridine groups but lacks the triazole and sulfanyl linkages.
4-(4-Chlorophenyl)-1,2,4-triazole: This compound contains the triazole and chlorophenyl groups but lacks the pyridine and acetamide functionalities.
N-(2-Methylphenyl)acetamide: This compound includes the acetamide and methylphenyl groups but lacks the triazole, pyridine, and chlorophenyl components.
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
476484-03-4 |
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Molecular Formula |
C22H18ClN5OS |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-4-2-3-5-19(15)25-20(29)14-30-22-27-26-21(16-10-12-24-13-11-16)28(22)18-8-6-17(23)7-9-18/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
KHNCHEZVEPSUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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